molecular formula C6H5BrN2O2 B2723508 5-Amino-2-bromonicotinic acid CAS No. 1706432-63-4

5-Amino-2-bromonicotinic acid

Cat. No.: B2723508
CAS No.: 1706432-63-4
M. Wt: 217.022
InChI Key: UAOFMIWMDQERPD-UHFFFAOYSA-N
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Description

5-Amino-2-bromonicotinic acid: is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by a bromine atom and an amino group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromonicotinic acid typically involves the bromination of nicotinic acid followed by amination. One common method includes:

    Bromination: Nicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Amino-2-bromonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products:

    Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.

    Oxidation Products: 5-Nitro-2-bromonicotinic acid.

    Reduction Products: this compound derivatives with reduced functional groups.

    Coupling Products: Biaryl or alkylated nicotinic acid derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.

Biology:

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to nicotinic acid derivatives.

    Biological Probes: Utilized in the development of probes for studying biological pathways and mechanisms.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry:

    Material Science: Used in the synthesis of functional materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromonicotinic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Molecular Targets and Pathways:

    Enzymes: Targets enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

    Receptors: Modulates receptors involved in neurotransmission and cellular signaling.

    DNA: Interacts with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

    2-Amino-5-bromonicotinic acid: Similar structure but with different substitution pattern.

    5-Amino-2-chloronicotinic acid: Chlorine atom instead of bromine, affecting its reactivity and properties.

    5-Amino-2-fluoronicotinic acid: Fluorine atom instead of bromine, leading to different chemical behavior.

Uniqueness:

    Reactivity: The presence of the bromine atom makes 5-Amino-2-bromonicotinic acid more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs.

    Applications: Its unique reactivity and properties make it suitable for specific applications in medicinal chemistry and material science that other similar compounds may not be able to achieve.

Properties

IUPAC Name

5-amino-2-bromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOFMIWMDQERPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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